![molecular formula C6H4ClN3 B1590642 7-Chloro-1H-pyrazolo[3,4-c]pyridine CAS No. 76006-11-6](/img/structure/B1590642.png)
7-Chloro-1H-pyrazolo[3,4-c]pyridine
Overview
Description
7-Chloro-1H-pyrazolo[3,4-c]pyridine (CAS: 76006-11-6) is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyridine ring at the [3,4-c] position, with a chlorine substituent at the 7-position. Its molecular formula is C₆H₄ClN₃, and it has a molecular weight of 153.57 g/mol . This scaffold is synthetically versatile, serving as a precursor for further functionalization via halogenation, alkylation, or coupling reactions . Its structural rigidity and electron-deficient nature make it valuable in medicinal chemistry and materials science, particularly for designing kinase inhibitors or fluorescent probes .
Preparation Methods
Direct Synthesis from 6-Chloro-4-methylpyridin-3-amine via Diazotization and Cyclization
One established synthetic route involves the transformation of 6-chloro-4-methylpyridin-3-amine into the pyrazolo[3,4-c]pyridine scaffold through diazotization followed by cyclization:
- Starting Material: 6-chloro-4-methylpyridin-3-amine
- Reagents and Conditions:
- Sodium nitrite (NaNO₂) is added to the amine in the presence of an acid (often HCl) to generate a diazonium salt intermediate at room temperature.
- The reaction mixture is then heated (e.g., at 90 °C overnight) to promote intramolecular cyclization, forming the pyrazolo ring fused to the pyridine.
- Workup: The product is extracted with ethyl acetate and washed with water and brine, then dried and concentrated to yield 7-chloro-1H-pyrazolo[3,4-c]pyridine.
This method allows selective formation of the 7-chloro substituted pyrazolo[3,4-c]pyridine core and is well-documented in recent literature.
Preparation of Halogenated Pyrazolo[3,4-c]pyridine Derivatives
Derivatives such as 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine are prepared for biological studies and require careful solvent selection for stock solutions but are typically synthesized via halogenation of the parent scaffold or through halogenated precursors:
- Solubility and Stock Solutions:
- Solubility varies; preparation of stock solutions involves dissolving the compound in solvents like DMSO, PEG300, Tween 80, or corn oil in a stepwise manner ensuring clarity before each addition.
- Relevance: These derivatives are often prepared from this compound or related compounds via electrophilic halogenation or cross-coupling methods.
Summary Table of Key Preparation Methods
Detailed Research Findings and Notes
- The diazotization/cyclization method (Method 1) is advantageous for constructing the pyrazolo[3,4-c]pyridine core with halogen substitution at the 7-position, offering a route from readily available aminopyridine precursors.
- The alkylation method (Method 2) requires careful control of moisture and inert atmosphere due to the use of sodium hydride and methyl iodide, which are moisture-sensitive and reactive reagents.
- Solubility and formulation data for halogenated derivatives (Method 3) are critical for downstream applications such as biological assays, emphasizing the need for solvent optimization in stock solution preparation.
- Yields vary depending on reaction conditions and purification methods; reported yields for methylation show moderate efficiency, suggesting room for optimization in scale-up processes.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 7 undergoes nucleophilic substitution with various reagents:
Key findings :
-
Aromatic amines require polar aprotic solvents (e.g., DMF) and elevated temperatures .
-
Alkoxy substitutions proceed efficiently under mild alkaline conditions .
Cross-Coupling Reactions
The scaffold participates in transition-metal-catalyzed couplings for structural diversification:
Optimization insights :
-
Suzuki couplings require fluoride additives to activate boronic acids .
-
Buchwald-Hartwig aminations achieve optimal yields with XantPhos ligands .
Oxidation/Reduction
Ring Functionalization
Position | Method | Reagent | Product | Source |
---|---|---|---|---|
C-3 | TMPMgCl·LiCl metalation | Electrophiles (e.g., I₂) | 3-Iodo-substituted analog | |
C-5 | Halogen exchange | Zn(CN)₂, Pd catalyst | 5-Cyano-pyrazolopyridine |
Tandem Reaction Pathways
Advanced synthetic routes combine multiple transformations:
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N-1 protection with 4-methoxybenzyl chloride
-
C-7 substitution with aryl amines
-
C-3 borylation (B₂Pin₂, Ir catalyst)
-
Suzuki coupling with heteroaryl bromides
This approach enables simultaneous modifications at three positions, producing polyfunctionalized derivatives for drug discovery.
Stability Considerations
Critical parameters influencing reaction outcomes:
The compound’s synthetic flexibility makes it a cornerstone for developing kinase inhibitors , G protein-coupled receptor modulators , and materials science applications. Recent advances in catalytic systems (e.g., Pd/XantPhos) have expanded its utility in late-stage functionalization strategies .
Scientific Research Applications
Medicinal Chemistry
Drug Development:
7-Chloro-1H-pyrazolo[3,4-c]pyridine serves as a crucial scaffold in the development of novel pharmaceuticals, particularly as a framework for designing kinase inhibitors. These inhibitors are vital in cancer therapy as they target specific enzymes involved in cell proliferation and survival pathways. The compound's ability to interact with various molecular targets makes it an attractive candidate for further modifications aimed at enhancing its therapeutic efficacy .
Bioactive Molecule Studies:
Research has shown that this compound can inhibit certain enzymes and modulate receptor activities, which is essential for developing drugs that target specific biological pathways. Its derivatives have been explored for their potential in treating various diseases, including cancer and inflammatory conditions .
Biological Applications
Enzyme Inhibition:
The compound has shown promise as an enzyme inhibitor, particularly in studies focusing on tyrosine kinases. This class of enzymes plays a significant role in the regulation of cellular processes, and their dysregulation is often associated with cancer. By inhibiting these enzymes, this compound can potentially suppress tumor growth and induce apoptosis in cancer cells .
Receptor Modulation:
The compound's structure allows it to interact with various receptors, making it a candidate for research into receptor modulation. This property is beneficial for developing drugs that can fine-tune receptor activity, leading to improved therapeutic outcomes in conditions such as pain management and neurodegenerative diseases .
Material Science
Organic Semiconductors:
In material science, this compound is being investigated for its electronic properties, which may allow it to be used in organic semiconductors. These materials are crucial for developing flexible electronic devices and advanced materials with unique electrical characteristics.
Industrial Applications
Agrochemicals:
The derivatives of this compound are also utilized in the synthesis of agrochemicals. These compounds can function as herbicides or pesticides due to their biological activity against specific pests or weeds, thereby enhancing agricultural productivity .
Synthesis and Functionalization
The synthesis of this compound typically involves several steps:
- Starting Materials: The synthesis often begins with commercially available precursors such as 5-bromo-1H-pyrazolo[3,4-b]pyridine.
- Iodination: The initial step includes iodination to form an intermediate.
- Protection: The NH group is protected to facilitate subsequent reactions.
- Cyclization: Cyclization forms the core structure.
- Chlorination: Chlorination introduces the chlorine atom at the 7th position.
These synthetic routes can be optimized for large-scale production while maintaining high yield and purity levels .
Mechanism of Action
The mechanism of action of 7-Chloro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs of 7-Chloro-1H-pyrazolo[3,4-c]pyridine, emphasizing differences in substituent positions, functional groups, and biological/photophysical properties.
Table 1: Structural and Functional Comparison of Pyrazolo-Pyridine Derivatives
Key Comparative Insights:
Substituent Position Effects :
- Chlorine at the 7-position (as in the parent compound) directs reactivity toward electrophilic substitution at the 3-position . In contrast, 5-chloro analogs (e.g., HA-1284) exhibit distinct regioselectivity in cross-coupling reactions due to steric and electronic differences .
- Fluorine substitution (e.g., 4-chloro-7-fluoro analog) enhances photostability and dipole moments, making it suitable for fluorescent probes .
Functional Group Impact :
- Nitro groups (e.g., 7-Chloro-3-nitro derivative) increase electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) for further derivatization .
- Methyl and amine groups (e.g., 1-methyl-3-amine derivative) improve solubility and blood-brain barrier penetration, critical for CNS-active drugs .
Biological Activity: Triazole-linked hybrids (e.g., pyrano[3,4-c]pyridine derivatives) demonstrate potent anticonvulsant activity against pentylenetetrazole-induced seizures, attributed to their dual-targeting of GABAergic and glutamatergic systems . 6-Chloro analogs (e.g., QB-4686) show higher anticonvulsant potency than 7-chloro derivatives, likely due to optimized binding to voltage-gated ion channels .
Photophysical Properties :
- Pyrrolo[3,4-c]pyridine derivatives (e.g., HPPT) exhibit large Stokes shifts and high photostability, outperforming pyrazolo analogs in fluorescence applications .
Biological Activity
7-Chloro-1H-pyrazolo[3,4-c]pyridine (CAS No. 76006-11-6) is a bicyclic heterocyclic compound that has garnered attention for its significant biological activity, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₆H₄ClN₃
- Molecular Weight : 153.57 g/mol
- Structure : The compound features a chlorine atom at the 7-position of the pyrazolo ring, which contributes to its unique reactivity and biological interactions.
This compound is primarily recognized for its role as an inhibitor of various enzymes and receptors , particularly kinases involved in cancer pathways. Notably, it has shown inhibitory effects against:
- TRKA (Tropomyosin Receptor Kinase A) : This receptor is crucial for cell proliferation and survival. Molecular docking studies suggest that this compound forms stable interactions with TRKA through hydrogen bonding and hydrophobic interactions with key residues in the binding pocket .
Biological Activity
The compound has been studied for its potential applications in treating various diseases due to its ability to inhibit specific biological targets. Here are some highlights of its biological activity:
- Kinase Inhibition : It has demonstrated significant inhibitory activity against several kinases, making it a candidate for targeted cancer therapies.
- Fragment-Based Drug Discovery (FBDD) : Its structural properties allow it to be used as a scaffold in FBDD approaches, facilitating the development of more complex molecules with enhanced biological activity .
Inhibition Studies
Recent studies have highlighted the inhibitory effects of this compound on various kinases. For instance:
- In vitro assays revealed that the compound effectively inhibits TRKA with an IC₅₀ value indicating potent activity. This suggests its potential as a therapeutic agent in oncology.
Structure-Activity Relationship (SAR)
The unique substitution pattern of this compound enhances its reactivity and biological activity compared to similar compounds. The chlorine atom at position 7 plays a critical role in its interaction with biological targets, influencing both chemical reactivity and pharmacological efficacy .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Chloro-1H-pyrazolo[3,4-c]pyridine?
- Methodological Answer : Synthesis typically involves cyclocondensation of pyridine derivatives with hydrazines or amidrazones to form the pyrazolo-pyridine core. Halogenation (e.g., using N-bromosuccinimide or chlorinating agents) at specific positions is critical. For example, halogenation at the 7-position can be achieved via electrophilic substitution under controlled temperatures (60–80°C) in solvents like DMF . Post-functionalization steps, such as Suzuki coupling, may follow to introduce diverse substituents .
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- NMR : H and C NMR identify proton environments and carbon frameworks.
- X-ray crystallography : Resolves the fused pyrazole-pyridine ring system and chlorine positioning .
- Mass spectrometry : Validates molecular weight (153.57 g/mol) and fragmentation patterns .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer : Key properties include:
- Molecular formula : CHClN .
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water .
- Stability : Degrades under prolonged light exposure; storage requires inert atmospheres and temperatures of 2–8°C .
Q. How does chlorine substitution at the 7-position influence reactivity?
- Methodological Answer : The 7-chloro group enhances electrophilic substitution at adjacent positions (e.g., C-3 or C-5) due to its electron-withdrawing effect. This facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound derivatives?
- Methodological Answer : SAR studies involve:
- Positional isomerism : Compare analogs with chlorine at 3-, 4-, or 6-positions (e.g., 6-chloro vs. 7-chloro) to assess activity shifts .
- Substituent diversity : Introduce groups (e.g., methoxy, bromo) at C-3 or C-5 and evaluate enzyme inhibition (e.g., kinase assays) .
- Table 1 : Activity comparison of halogenated analogs:
Compound | Substituent Position | IC (nM) | Target Enzyme |
---|---|---|---|
7-Chloro derivative | C-7 | 12.5 | FGFR1 |
5-Bromo-7-chloro analog | C-5, C-7 | 8.2 | TRK |
3-Iodo-7-chloro analog | C-3, C-7 | 23.1 | BTK |
Q. What strategies resolve contradictions in reported biological activities of pyrazolo[3,4-c]pyridine derivatives?
- Methodological Answer : Discrepancies may arise from:
- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to ensure reproducibility .
- Isomeric purity : Use HPLC or chiral chromatography to eliminate confounding effects from positional isomers .
- Cellular context : Validate target engagement in disease-relevant cell lines (e.g., H1581 xenografts for FGFR1-driven cancers) .
Q. How can selective functionalization of the pyrazolo[3,4-c]pyridine core be optimized?
- Methodological Answer : Leverage orthogonal reactivity:
- Halogen dance : Rearrangement of halogens under basic conditions to access meta-substituted derivatives .
- Protecting groups : Use tetrahydro-2H-pyran-2-yl (THP) to shield the N-1 position during regioselective reactions .
Q. What in vitro and in vivo models are suitable for evaluating this compound’s pharmacokinetics?
- Methodological Answer :
- In vitro : Microsomal stability assays (human/rat liver microsomes) to assess metabolic clearance .
- In vivo : Pharmacokinetic profiling in rodent models with LC-MS/MS quantification. For example, compound 7n (a pyrazolo[3,4-b]pyridine analog) showed a half-life of 4.2 hours in mice .
Q. Data Contradiction Analysis
Q. Why do some studies report divergent enzyme inhibition profiles for halogenated pyrazolo[3,4-c]pyridines?
- Methodological Answer : Variations arise from:
- Target selectivity : Bromine at C-3 (e.g., 3-bromo-7-chloro) may favor BTK inhibition, while chlorine at C-7 targets FGFR1 .
- Crystallographic data : Molecular docking and X-ray structures clarify binding modes. For example, steric clashes with TRK’s ATP pocket explain low activity in certain analogs .
Q. Safety and Handling
Q. What precautions are necessary when handling this compound?
Properties
IUPAC Name |
7-chloro-1H-pyrazolo[3,4-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYXPMDWRGMZCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=NN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506260 | |
Record name | 7-Chloro-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76006-11-6 | |
Record name | 7-Chloro-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-1H-pyrazolo[3,4-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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